5-Methylquinolin-8-ol hydrochloride
Description
Foundational Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical Sciences
The significance of the 8-hydroxyquinoline (8-HQ) scaffold is rooted in its exceptional ability to act as a bidentate chelating agent. scispace.comresearchgate.net The proximity of the nitrogen atom in the pyridine (B92270) ring and the hydroxyl group in the benzene (B151609) ring allows for the formation of stable complexes with a wide array of metal ions. scispace.com This metal-chelating property is central to its diverse applications, which span from analytical chemistry, where it is used for the gravimetric analysis and extraction of metal ions, to materials science, where its metal complexes are integral components of Organic Light-Emitting Diodes (OLEDs). rroij.comscispace.com
In the realm of medicinal chemistry, 8-HQ derivatives have been extensively investigated for a multitude of pharmacological activities. mdpi.com These include, but are not limited to, antimicrobial, antifungal, anticancer, and neuroprotective properties. mdpi.comresearchgate.netscispace.com The biological activity of these compounds is often linked to their ability to interact with metalloproteins or disrupt metal ion homeostasis in pathological processes. researchgate.net
The versatility of the 8-HQ scaffold is further enhanced by the numerous synthetic routes available for its modification. mdpi.com The ring system is amenable to various chemical reactions, such as electrophilic aromatic substitution and diazonium coupling, allowing for the introduction of a wide range of functional groups at different positions. mdpi.com This synthetic tractability has enabled the creation of large libraries of 8-HQ derivatives with fine-tuned properties for specific applications.
Positional Isomerism and Structural Relevance within the Quinoline (B57606) Nucleus
The quinoline nucleus is a benzopyridine, meaning it consists of a benzene ring fused to a pyridine ring. differencebetween.comwikipedia.org Its structural isomer, isoquinoline (B145761), differs in the position of the nitrogen atom within the heterocyclic ring; in quinoline, the nitrogen is at position 1, while in isoquinoline, it is at position 2. differencebetween.comwikipedia.org This seemingly subtle difference has a significant impact on the electronic properties and reactivity of the molecule. For instance, isoquinoline is generally considered a stronger base than quinoline. researchgate.net
Within the quinoline scaffold itself, the position of substituents dramatically influences the compound's chemical and biological properties. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, which preferentially occurs on the benzene ring at positions 5 and 8. researchgate.net Conversely, nucleophilic substitution is favored at positions 2 and 4 of the pyridine ring. researchgate.netquora.com
The placement of functional groups can profoundly alter a molecule's biological activity. For example, studies on various substituted quinolines have shown that the nature and position of a substituent can enhance or diminish its pharmacological efficacy. nih.gov The introduction of a halogen, such as chlorine, at the 5-position, as seen in cloxyquin (5-chloroquinolin-8-ol), has been shown to impart significant antituberculosis activity. nih.gov Similarly, the presence of a methyl group can influence the compound's properties. The specific location of the methyl group in 5-Methylquinolin-8-ol hydrochloride is therefore critical to its unique chemical identity and potential applications.
Contextualization of this compound within the Research Landscape of 8-Hydroxyquinoline Derivatives
This compound is a derivative of 8-hydroxyquinoline that features a methyl group at the 5-position of the quinoline ring. While not as extensively studied as some other halogenated or more complexly substituted 8-HQ derivatives, it serves as an important compound for understanding the structure-activity relationships within this chemical class.
Research into derivatives of 8-hydroxyquinoline often involves modifying the 5 and 7 positions of the ring system. For instance, the synthesis of 5-amino-8-hydroxyquinoline derivatives has been explored for their potential as corrosion inhibitors for carbon steel in acidic environments. researchgate.net In these studies, the substituents at the 5-position were shown to play a crucial role in the observed inhibitory efficiency.
The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Skraup synthesis, followed by hydrochloride salt formation. The presence of the methyl group at the 5-position can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity and performance in materials science applications. While specific, detailed research findings on this compound are not as widespread, its structural similarity to more studied compounds like 5-chloroquinolin-8-ol and 5-nitro-8-hydroxyquinoline suggests its potential for further investigation in areas such as antimicrobial research or as a ligand in coordination chemistry. nih.govresearchgate.net
Properties
CAS No. |
57334-55-1 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
5-methylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-7-4-5-9(12)10-8(7)3-2-6-11-10;/h2-6,12H,1H3;1H |
InChI Key |
CBWBVSHSUFNTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylquinolin 8 Ol Hydrochloride and Its Functionalized Analogues
Preparative Routes to 5-Chloromethyl-8-quinolinol Hydrochloride as a Precursor Intermediate
The synthesis of 5-chloromethyl-8-quinolinol hydrochloride is a critical first step in accessing a variety of 5-substituted 8-hydroxyquinoline (B1678124) derivatives. This intermediate is typically prepared through the chloromethylation of 8-hydroxyquinoline.
Optimization of Chloromethylation Reactions using 8-Hydroxyquinoline
The chloromethylation of 8-hydroxyquinoline (oxine) is a well-established method to introduce a chloromethyl group at the 5-position of the quinoline (B57606) ring. researchgate.net This reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride gas. nih.govnih.gov One reported procedure involves dissolving 8-hydroxyquinoline in concentrated hydrochloric acid, followed by the addition of formaldehyde. The mixture is then treated with hydrogen chloride gas with stirring. nih.gov The reaction yields 5-chloromethyl-8-hydroxyquinoline hydrochloride as a solid product. nih.gov
Optimization of this reaction is crucial for achieving high yields and purity. The reaction conditions, such as temperature and reaction time, can be adjusted to maximize the formation of the desired product. For instance, a described method involves cooling the reaction mixture in an ice water bath and treating it with hydrogen chloride gas for several hours at a low temperature (0-5°C). mdpi.com After the reaction is complete, the product is typically isolated by pouring the mixture onto ice and neutralizing it with a base like sodium bicarbonate. mdpi.com The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol-water. mdpi.com
Another approach to chloromethylation involves the use of 1,4-bichloromethoxy-butane as the chloromethylation reagent. researchgate.netresearchgate.net This method has been employed for the synthesis of 5-chloromethyl-8-hydroxyquinoline, which is then used in subsequent polymer functionalization reactions. researchgate.netresearchgate.net
The chloromethylation of substituted 8-hydroxyquinolines, such as 2-methyl-8-hydroxyquinoline, has also been reported. mdpi.com The procedure is similar to that of the parent 8-hydroxyquinoline, involving the use of concentrated hydrochloric acid and formaldehyde, followed by treatment with hydrogen chloride gas. mdpi.com This demonstrates the versatility of the chloromethylation reaction for preparing a range of 5-chloromethyl-8-hydroxyquinoline precursors.
Derivatization Strategies at the 5-Position of the Quinoline Ring
The 5-chloromethyl group of 5-chloromethyl-8-quinolinol hydrochloride is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups at this position. These derivatization strategies are key to synthesizing a wide array of functionalized 8-hydroxyquinoline analogues.
Aminomethylation and N-Alkylation Reactions with Primary and Secondary Amines
The reaction of 5-chloromethyl-8-quinolinol hydrochloride with primary and secondary amines is a common strategy to introduce aminomethyl functionalities. This is a type of N-alkylation reaction where the amine nitrogen acts as a nucleophile, displacing the chloride from the chloromethyl group. nih.govrsc.org
Piperazine (B1678402) and its derivatives are frequently used as the amine component in these reactions. For example, 5-chloromethyl-8-quinolinol has been condensed with 4-hydroxyethylpiperazine in the presence of sodium bicarbonate to yield 5-(4-hydroxyethylpiperazinylmethylene)-8-quinolinol. researchgate.net Similarly, reaction with tert-butylpiperazine-1-carboxylate has been used to introduce a protected piperazine moiety, which can be subsequently deprotected to yield the free piperazine derivative. nih.gov The N-alkylation of 5-chloromethyl-8-hydroxyquinoline with different piperazine fragments has been employed to synthesize various final compounds. nih.gov The general procedure often involves stirring the reactants in a suitable solvent, such as chloroform, at room temperature for an extended period.
Table 1: Examples of Reactions with Piperazine Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 5-Chloromethyl-8-quinolinol | 4-Hydroxyethylpiperazine | 5-(4-Hydroxyethylpiperazinylmethylene)-8-quinolinol | researchgate.net |
| 5-Chloromethyl-8-hydroxyquinoline | tert-Butylpiperazine-1-carboxylate | 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)quinolin-8-ol | nih.gov |
Imidazole and other nitrogen-containing heterocycles can also be condensed with 5-chloromethyl-8-quinolinol hydrochloride. A reported synthesis of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol involves refluxing an equimolar mixture of 5-(chloromethyl)quinolin-8-ol (B155281) hydrochloride, paraformaldehyde, and 1H-imidazole in ethanol. nih.gov This reaction provides a direct route to quinoline-imidazole hybrid molecules. Another example is the condensation of 5-chloromethyl-8-quinolinol with benzotriazole (B28993) in the presence of potassium carbonate to form 5-[1(H)-benzotriazole methylene]-8-quinolinol. researchgate.net
Table 2: Examples of Condensation with Nitrogen Heterocycles
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 5-(Chloromethyl)quinolin-8-ol hydrochloride | 1H-Imidazole | 5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol | nih.gov |
Etherification and Alkoxymethylation Approaches
The chloromethyl group can also be converted to an ether linkage through reaction with alcohols or alkoxides. This etherification strategy allows for the introduction of alkoxymethyl substituents at the 5-position of the quinoline ring. Several 5-alkoxymethyl-substituted 8-hydroxyquinolines have been synthesized, and their coordination complexes with Al(III) have been studied for their luminescent properties. researchgate.net
The hydrolysis of 5-chloromethyl-8-hydroxyquinoline hydrochloride can lead to the formation of 5-hydroxymethyl-8-quinolinol. nih.gov This hydroxymethyl derivative can then be further functionalized, for example, through condensation reactions.
Table 3: Mentioned Compounds
| Compound Name | |
|---|---|
| 5-Methylquinolin-8-ol hydrochloride | |
| 5-Chloromethyl-8-quinolinol hydrochloride | |
| 8-Hydroxyquinoline (oxine) | |
| 2-Methyl-8-hydroxyquinoline | |
| 5-(4-Hydroxyethylpiperazinylmethylene)-8-quinolinol | |
| 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)quinolin-8-ol | |
| 5-(Piperidin-1-ylmethyl)quinolin-8-ol | |
| 5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol | |
| 5-[1(H)-Benzotriazole methylene]-8-quinolinol | |
| 5-Hydroxymethyl-8-quinolinol | |
| Formaldehyde | |
| Hydrogen chloride | |
| Sodium bicarbonate | |
| 1,4-Bichloromethoxy-butane | |
| Chloroform | |
| Ethanol | |
| Piperazine | |
| 4-Hydroxyethylpiperazine | |
| tert-Butylpiperazine-1-carboxylate | |
| Piperidine | |
| Paraformaldehyde | |
| 1H-Imidazole | |
| Benzotriazole | |
| Potassium carbonate |
Betti Reaction for C-7 Amidoalkylation
A significant alternative to the classic Mannich reaction is the Betti reaction, a three-component condensation involving an aldehyde, a primary aromatic amine, and a phenol. wikipedia.org In the context of 5-methylquinolin-8-ol, this reaction provides an efficient, one-step route to C-7 amidoalkylated derivatives, which are of interest as potential inhibitors of metalloenzymes. rsc.orgrsc.org The Betti reaction is considered a special case of the Mannich reaction. wikipedia.org
The general mechanism begins with the formation of an imine from the aldehyde and the primary amine. The phenolic compound, 5-methylquinolin-8-ol, then acts as the nucleophile, attacking the imine to form the final α-aminobenzylphenol product. wikipedia.org A notable example is the synthesis of N-((8-Hydroxy-5-methylquinolin-7-yl)(3-methylthiophen-2-yl)methyl)benzamide, achieved by reacting 5-methylquinolin-8-ol with 3-methyl-2-thiophenecarboxaldehyde (B51414) and benzamide. rsc.org This solvent-free reaction, conducted at elevated temperatures, demonstrates the utility of the Betti reaction for creating structurally complex analogues with new chiral centers. nih.govrsc.org
The table below details the specifics of a reported Betti-type amidoalkylation of 5-methylquinolin-8-ol. rsc.org
| Starting Material | Reagents | Conditions | Product | Yield | Ref |
| 5-Methylquinolin-8-ol | 1. Benzamide2. 3-Methyl-2-thiophenecarboxaldehyde | Stirred at 130-180°C for 3 h | N-((8-Hydroxy-5-methylquinolin-7-yl)(3-methylthiophen-2-yl)methyl)benzamide | 49% | rsc.org |
This interactive table summarizes the synthesis of a functionalized 5-Methylquinolin-8-ol analogue via the Betti reaction.
Advanced Synthetic Protocols for Constructing the 5-Methylquinoline-8-ol Core
The fundamental quinoline structure of 5-methylquinolin-8-ol is typically constructed using classic named reactions such as the Skraup or Friedländer syntheses. rroij.com However, modern adaptations and specific protocols offer improved efficiency and substrate scope for producing the desired 5-methyl substituted core.
A widely applied and effective method is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) derivative with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. acs.org A specific protocol for synthesizing 5-methylquinolin-8-ol utilizes 2-amino-4-methylphenol (B1222752) as the aniline component. rsc.org In this procedure, the aminophenol is refluxed in aqueous hydrochloric acid, followed by the dropwise addition of an acrolein derivative, such as but-3-en-2-one. rsc.org The reaction proceeds via a conjugate addition of the aniline to the unsaturated ketone, followed by cyclization and subsequent aromatization to yield the quinoline ring system.
A more classical, yet effective, one-pot synthesis involves the reaction of p-aminocresol hydrochloride (a salt of 2-amino-4-methylphenol) with glycerol (B35011) and an oxidizing agent like picric acid in the presence of sulfuric acid. The mixture is heated for several hours, followed by a workup procedure involving basification, acidification, and steam distillation to isolate the crude product, which is then purified by recrystallization.
The following table outlines a modern synthetic protocol for the construction of the 5-methylquinolin-8-ol core. rsc.org
| Starting Material | Reagents | Conditions | Product | Yield | Ref |
| 2-Amino-4-methylphenol | 1. Acrolein (or equivalent, e.g., but-3-en-2-one)2. 6 N Hydrochloric Acid | Reflux for 2 hours, followed by neutralization and extraction | 5-Methylquinolin-8-ol | 59% (for 4-Methylquinolin-8-ol) | rsc.org |
This interactive table details a representative modern protocol for the synthesis of the 5-Methylquinolin-8-ol core. Yield is provided for a closely related analogue synthesized by the same general procedure.
These advanced protocols provide reliable and scalable routes to the 5-methylquinolin-8-ol core, which is the essential precursor for the synthesis of its hydrochloride salt and other functionalized derivatives.
Comprehensive Structural and Spectroscopic Elucidation of 5 Methylquinolin 8 Ol Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, the precise arrangement of atoms and their connectivity within 5-Methylquinolin-8-ol hydrochloride and its derivatives can be elucidated.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. libretexts.org In quinoline (B57606) derivatives, the protons on the aromatic rings typically resonate in the downfield region (δ 6–8 ppm) due to the deshielding effect of the aromatic ring current. tsijournals.com
For this compound, the methyl group at the C-5 position introduces a characteristic singlet in the upfield region of the aromatic spectrum. The protons on the quinoline ring system (H-2, H-3, H-4, H-6, and H-7) exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group at C-8 and the electron-withdrawing nature of the protonated nitrogen atom in the hydrochloride form.
The analysis of ¹H NMR spectra of related quinoline derivatives provides a basis for assigning the proton signals of this compound. For instance, in 8-methylquinoline, the methyl group protons appear around δ 2.8 ppm. chemicalbook.com The aromatic protons in quinoline derivatives show distinct chemical shifts and coupling constants that are dependent on their position relative to the nitrogen atom and other substituents. acs.org
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Quinoline Derivatives
| Proton | Quinoline | 6-Methylquinoline | 8-Methylquinoline |
| H-2 | 8.9 (dd) | 8.8 (dd) | 8.9 (dd) |
| H-3 | 7.4 (dd) | 7.3 (dd) | 7.4 (dd) |
| H-4 | 8.1 (dd) | 8.0 (d) | 8.1 (dd) |
| H-5 | 7.8 (d) | 7.6 (s) | - |
| H-6 | 7.5 (t) | - | 7.3 (t) |
| H-7 | 7.6 (d) | 7.4 (d) | 7.5 (d) |
| H-8 | 8.1 (d) | 7.9 (d) | - |
| CH₃ | - | 2.5 (s) | 2.8 (s) |
| Chemical shifts (δ) are in ppm. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, t = triplet, dd = doublet of doublets). | |||
| Data compiled from various sources. chemicalbook.comacs.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, making it easier to distinguish between different carbon environments. oregonstate.edu In quinoline derivatives, the carbon atoms of the aromatic rings typically appear in the region of δ 120–150 ppm. tsijournals.com
For this compound, the ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the quinoline ring system, plus a signal for the methyl group. The chemical shifts are influenced by the substituents. The carbon bearing the hydroxyl group (C-8) will be shifted downfield due to the electronegativity of the oxygen atom. The carbon with the methyl group (C-5) and the methyl carbon itself will have characteristic shifts.
Theoretical calculations and experimental data for related compounds are used to assign the signals in the ¹³C NMR spectrum of this compound. tsijournals.com
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Quinoline Derivatives
| Carbon | Quinoline | 2-Methylquinoline | 8-Methylquinoline |
| C-2 | 150.3 | 158.3 | 149.7 |
| C-3 | 121.1 | 122.1 | 121.0 |
| C-4 | 136.0 | 135.9 | 136.2 |
| C-4a | 128.2 | 127.5 | 127.8 |
| C-5 | 129.5 | 129.3 | 128.9 |
| C-6 | 126.6 | 125.8 | 126.1 |
| C-7 | 129.4 | 129.1 | 130.0 |
| C-8 | 127.7 | 127.4 | 136.7 |
| C-8a | 148.4 | 147.7 | 147.2 |
| CH₃ | - | 25.2 | 17.8 |
| Chemical shifts (δ) are in ppm. | |||
| Data compiled from various sources. researchgate.netchemicalbook.com |
Advanced Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks will connect coupled protons, allowing for the tracing of the proton connectivity within the quinoline ring system. This is particularly useful for distinguishing between protons that have similar chemical shifts but are in different spin systems. acs.org
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the known proton assignments.
Vibrational and Electronic Absorption Spectroscopy
Vibrational and electronic absorption spectroscopy provide complementary information to NMR for the structural elucidation of molecules. FT-IR spectroscopy is used to identify functional groups, while UV-Vis spectroscopy reveals information about the electronic structure and conjugation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making FT-IR a valuable tool for their identification. mdpi.com
In the FT-IR spectrum of this compound, several key absorption bands are expected:
O-H Stretch : A broad band in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. researchgate.net
N-H Stretch : A broad band, often overlapping with the O-H stretch, in the region of 3300-2500 cm⁻¹ due to the protonated nitrogen of the hydrochloride.
C-H Stretch : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
C=C and C=N Stretch : A series of sharp bands in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring. scirp.org
C-O Stretch : A band in the 1250-1000 cm⁻¹ region due to the stretching of the carbon-oxygen bond of the phenolic hydroxyl group.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound and Related Compounds
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H (Phenolic) | 3500-3200 (broad) |
| N⁺-H (Hydrochloride) | 3300-2500 (broad) |
| C-H (Aromatic) | >3000 |
| C-H (Aliphatic - CH₃) | <3000 |
| C=C, C=N (Aromatic Ring) | 1600-1450 |
| C-O (Phenolic) | 1250-1000 |
| Data compiled from various sources. mdpi.comresearchgate.netscirp.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) provide information about the electronic structure and the extent of conjugation in a molecule.
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore. Quinoline itself exhibits absorption bands around 225, 275, and 315 nm. nist.gov The presence of the methyl and hydroxyl substituents on the quinoline ring will cause shifts in these absorption maxima. The electron-donating hydroxyl group is expected to cause a bathochromic (red) shift to longer wavelengths. rroij.com The electronic spectrum can also be influenced by the solvent and the pH of the solution. tandfonline.com
Table 4: Representative UV-Vis Absorption Maxima (λmax) for Quinoline Derivatives
| Compound | Solvent | λmax (nm) |
| Quinoline | Ethanol | 225, 275, 314 |
| 8-Hydroxyquinoline (B1678124) | Methanol | ~244, ~319 |
| 5-Substituted 8-Hydroxyquinolines | Various | Shifts dependent on substituent |
| Data compiled from various sources. scirp.orgnist.govrroij.com |
The introduction of an azo group to 8-hydroxyquinoline can cause a significant bathochromic shift of about 175 nm. researchgate.net The electronic transitions observed are typically π → π* and n → π* transitions within the conjugated system. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Profiling
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds, providing precise information about the molecular weight and fragmentation patterns of the analyte. For this compound and its derivatives, mass spectrometry confirms the molecular formula and offers insights into the compound's stability and structural features.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. This method allows for the accurate determination of the molecular weight of the parent compound and its derivatives. For instance, in the analysis of quinoline derivatives, ESI-MS is often coupled with liquid chromatography (LC-MS/MS) to separate complex mixtures and identify individual components. The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode provide valuable structural information. For example, the fragmentation of a related compound, 7-bromo-5-chloroquinolin-8-ol, showed a characteristic transition from the protonated molecule [M+H]⁺ at m/z 257.919 to a fragment ion at m/z 151.005. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The exact mass of 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol has been determined to be 302.105527694 Da using this method. nih.gov HRMS is particularly valuable in the study of novel quinoline derivatives, where it can confirm the successful synthesis of the target compound and identify any impurities or byproducts. nih.govrsc.org The high resolving power of HRMS instruments enables the differentiation of isobars and provides unambiguous identification of the molecular formula. rsc.org
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise bond lengths, bond angles, and crystallographic parameters, offering a complete picture of the molecule's conformation and intermolecular interactions in the solid state.
For quinoline derivatives, single-crystal X-ray diffraction studies have been instrumental in understanding their structural chemistry. For example, the crystal structure of 5-(hydroxymethyl)-8-quinolinol hydrochloride revealed a planar fused-ring system with specific hydrogen bonding interactions (N—H···Cl and O—H···Cl) that form dimers in the crystal lattice. nih.gov Similarly, the structures of other quinoline derivatives have been elucidated, providing insights into their supramolecular assemblies governed by interactions such as C-H···N, C-H···O, and π···π stacking. mdpi.comnih.gov The crystallographic data for 5-azidomethyl-8-hydroxyquinoline, for instance, showed a monoclinic crystal system with specific unit cell dimensions. scispace.com These detailed structural analyses are crucial for understanding the physical and chemical properties of these compounds and for designing new materials with desired functionalities.
Table 1: Crystallographic Data for Selected Quinoline Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| 5-azidomethyl-8-hydroxyquinoline | Monoclinic | 12.2879 | 4.8782 | 15.7423 | 100.807 | scispace.com | |
| 8-Hydroxyquinolin-2(1H)-one | researchgate.net | ||||||
| 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride | nih.gov | ||||||
| 5-(hydroxymethyl)-8-quinolinol hydrochloride | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method serves as a crucial verification of the empirical and molecular formula of a newly synthesized compound, ensuring its purity and confirming its identity.
For this compound, the expected elemental composition is calculated based on its molecular formula, C₁₀H₁₀ClNO. ontosight.ai Experimental values obtained from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the compound's proposed structure and purity. This technique is routinely employed in the characterization of new quinoline derivatives to validate their synthesis and ensure the reliability of subsequent biological and chemical studies. nih.govnih.gov
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 10 | 120.1 | 61.39% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 5.15% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.12% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.16% |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.18% |
| Total | 195.64 | 100.00% |
Theoretical and Computational Chemistry Investigations of 5 Methylquinolin 8 Ol Hydrochloride and Analogous Molecular Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has become a important method for studying the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can predict various chemical concepts and reactivity principles. researchgate.net The B3LYP functional combined with a 6-311++G(d,p) basis set is a common and effective level of theory for such investigations, providing a good balance between accuracy and computational cost. nih.govphyschemres.orgscience.govscience.gov
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and stability of a molecule. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for assessing molecular stability; a larger energy gap implies higher stability and lower reactivity. nih.gov
For analogous quinoline (B57606) derivatives, DFT calculations have been employed to determine these parameters. For instance, in a study of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, a related compound, the HOMO-LUMO gap was found to be low, suggesting high reactivity. nih.govbohrium.com Theoretical calculations for various quinoline derivatives show that the distribution of HOMO and LUMO is often centered on the quinoline ring system, indicating its primary role in chemical interactions.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Quinoline Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.01 |
| ELUMO | -1.53 |
| Energy Gap (ΔE) | 4.48 |
Data derived from studies on analogous 8-hydroxyquinoline (B1678124) derivatives.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net
In 8-hydroxyquinoline and its derivatives, the MEP maps typically show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, making them likely sites for interaction with electrophiles or for coordinating with metal ions. The hydrogen of the hydroxyl group and the aromatic protons generally exhibit positive potential. This distribution of charge is fundamental to the molecule's ability to form complexes and interact with other species.
Conceptual DFT provides a framework for quantifying global reactivity indices. nih.gov Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity measures the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in electron distribution. The electrophilicity index combines these properties to quantify a molecule's ability to act as an electrophile. nih.gov Conversely, the nucleophilicity index (N) gauges a molecule's electron-donating capability. nih.gov
These descriptors are calculated from the HOMO and LUMO energies. For a series of quinoline derivatives studied as corrosion inhibitors, these parameters have been shown to correlate well with their observed performance, indicating that molecules with a higher tendency to donate electrons (higher EHOMO and nucleophilicity) and a favorable interaction with metal surfaces are more effective inhibitors. researchgate.nettandfonline.comtandfonline.com
Table 2: Conceptual DFT Descriptors for an Analogous Quinoline Derivative
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.77 |
| Chemical Hardness (η) | 2.24 |
| Electrophilicity Index (ω) | 3.17 |
| Nucleophilicity (N) | 2.99 |
Data derived from studies on analogous 8-hydroxyquinoline derivatives.
The behavior of a molecule can be significantly influenced by the solvent. Solvation energy calculations, often performed using implicit solvent models like the Polarizable Continuum Model (PCM), can quantify the interaction between a solute and a solvent. nih.govdntb.gov.uaarxiv.org These calculations are essential for understanding reaction mechanisms and predicting solubility.
For a related compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, DFT calculations using the B3LYP/6-311++G(d,p) method showed higher solvation energy in an aqueous solution compared to DMSO, indicating stronger interactions with water. nih.govbohrium.com This suggests that the polarity of the solvent plays a crucial role in the stability and reactivity of such compounds. Studies on other quinoline derivatives have also highlighted the importance of solvent effects on their properties. researchgate.net
Table 3: Calculated Solvation Energies for an Analogous Quinoline Derivative in Different Solvents
| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1.00 | 0.00 |
| DMSO | 46.83 | -15.25 |
| Water | 78.39 | -17.89 |
Data derived from studies on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Molecular Interactions
While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. researchgate.netresearchgate.net MD simulations are particularly useful for investigating how molecules interact with surfaces and other molecules in a system. researchgate.netresearchgate.netnajah.edu
MD simulations are widely used to model the adsorption of organic molecules, such as quinoline derivatives, onto material surfaces, particularly in the context of corrosion inhibition. researchgate.netresearchgate.netnajah.edu These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the interactions (physisorption or chemisorption).
For quinoline derivatives, MD simulations on iron surfaces (e.g., Fe(110) or Fe(001)) have shown that the molecules tend to adsorb in a planar orientation. najah.edudntb.gov.ua This flat adsorption maximizes the contact between the π-electrons of the quinoline ring and the vacant d-orbitals of the iron atoms, leading to the formation of a protective film. The interaction energy between the inhibitor molecule and the metal surface can be calculated from the simulations, providing a quantitative measure of the adsorption strength. Studies on various quinoline-based corrosion inhibitors have consistently demonstrated a strong correlation between high adsorption energy and effective corrosion inhibition. researchgate.netresearchgate.netnajah.edu
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-Methylquinolin-8-ol hydrochloride |
| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol |
| 8-hydroxyquinoline |
Conformational Analysis and Molecular Flexibility
Conformational analysis is a crucial aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, which possesses rotatable single bonds, multiple conformations can exist. The quinoline ring system itself is largely planar and rigid, but the methyl group and the hydroxyl group, along with the associated hydrochloride, can exhibit rotational freedom.
The flexibility of the molecule is primarily associated with the rotation around the C-C bond connecting the methyl group to the quinoline ring and the C-O bond of the hydroxyl group. Different rotational positions of these groups lead to various conformers with distinct steric and electronic environments. Computational methods, such as Density Functional Theory (DFT), can be employed to perform a potential energy surface (PES) scan by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the most stable conformer (the global minimum on the PES) and other low-energy conformers.
Understanding the conformational landscape is vital as the biological activity and physicochemical properties of a molecule are often dictated by its preferred three-dimensional structure. For instance, the orientation of the hydroxyl and methyl groups can influence intermolecular interactions, such as hydrogen bonding, with biological targets or solvent molecules.
While specific conformational analysis studies on this compound are not extensively documented in the literature, the principles of conformational isomerism seen in molecules like ethane, n-butane, and cyclohexane (B81311) provide a foundational understanding. carewellpharma.in For this compound, the relative orientations of the methyl and hydroxyl groups would be a key area of investigation to determine the most stable, low-energy conformations.
Monte Carlo (MC) Simulations for Statistical Adsorption Studies
Monte Carlo (MC) simulations are a powerful computational tool for studying the adsorption behavior of molecules onto surfaces, providing insights into the interactions at a molecular level. In the context of this compound and its analogs, MC simulations are particularly useful for investigating their potential as corrosion inhibitors for metals. jmaterenvironsci.comjmaterenvironsci.com
These simulations model the interaction between the inhibitor molecule and a metal surface, often iron (Fe) or copper (Cu), in the presence of a corrosive environment, which can be simulated by including water molecules and corrosive ions. jmaterenvironsci.com The simulation cell typically consists of a slab of the metal surface with a defined crystal plane, such as Fe(110) or Fe(111), and the inhibitor molecules are placed in the simulation box along with solvent molecules. jmaterenvironsci.comjmaterenvironsci.com
The MC method uses a statistical approach to explore a vast number of possible configurations of the system. By randomly moving, rotating, and swapping molecules, the simulation seeks to find the lowest energy adsorption configurations. The output of an MC simulation provides crucial data, including the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal surface. A more negative adsorption energy suggests a stronger and more stable adsorption layer. espublisher.com
For quinoline derivatives, studies have shown that they can adsorb onto metal surfaces through the heteroatoms (N and O) and the π-electrons of the aromatic rings. jmaterenvironsci.com The orientation of the adsorbed molecule, whether parallel or perpendicular to the surface, can also be determined from MC simulations, which has implications for the coverage and effectiveness of the protective film.
Table 1: Illustrative Adsorption Data from Monte Carlo Simulations for a Quinoline Derivative
| Parameter | Value | Reference |
| Adsorption Energy (kcal/mol) | -150 to -200 | espublisher.com |
| Adsorption Configuration | Near-parallel to the surface | jmaterenvironsci.com |
| Key Interacting Atoms | N, O, and aromatic rings | jmaterenvironsci.com |
This table is illustrative and based on findings for analogous quinoline derivatives.
Intermolecular Interaction Analysis using Hirshfeld Surfaces
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a wealth of information about close contacts between neighboring molecules.
For this compound and its analogs, Hirshfeld surface analysis can elucidate the nature and extent of various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern the crystal packing. researchgate.netnih.gov The surface is often color-mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dnorm map indicate contacts shorter than the sum of van der Waals radii, highlighting strong interactions like hydrogen bonds. nih.gov
Furthermore, 2D fingerprint plots can be generated from the Hirshfeld surface, which provide a quantitative summary of the different types of intermolecular contacts. nih.gov For a molecule like this compound, one would expect significant contributions from H···Cl, O-H···Cl, N-H···Cl, and C-H···Cl hydrogen bonds due to the hydrochloride salt. Additionally, H···H, C···H, and π-π interactions involving the quinoline rings would also be prominent.
Studies on analogous 8-hydroxyquinoline derivatives have utilized Hirshfeld surface analysis to detail the contributions of various contacts. For example, in quinolin-8-yl 4-chlorobenzoate, the analysis revealed the key C-H···O and π-π stacking interactions that stabilize the crystal structure. mdpi.com
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Quinoline Derivative
| Contact Type | Percentage Contribution (%) | Reference |
| H···H | 65.3 | nih.gov |
| O···H/H···O | 17.7 | nih.gov |
| C···H/H···C | 16.4 | nih.gov |
| Other | <1.0 | nih.gov |
This table is based on data for a hexahydroquinoline derivative and is for illustrative purposes.
Topological Studies: Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses
Topological analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), provide deep insights into the electronic structure and bonding characteristics of a molecule. These methods go beyond simple Lewis structures to describe electron delocalization, hyperconjugative interactions, and the nature of chemical bonds.
Natural Bond Orbital (NBO) Analysis
Studies on similar quinoline derivatives have employed NBO analysis to understand the effects of different substituents on the electronic properties of the quinoline scaffold. arabjchem.orguantwerpen.be For example, the analysis can quantify the strength of intramolecular hydrogen bonds by examining the interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor-hydrogen bond. nih.gov
Atoms in Molecules (AIM) Analysis
The AIM theory, developed by Richard Bader, characterizes the chemical bonds and interatomic interactions based on the topology of the electron density. By locating critical points in the electron density, AIM can identify bond paths and quantify the properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ). These properties reveal the nature of the interaction, whether it is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction.
For this compound, AIM analysis could be used to characterize the covalent bonds within the quinoline ring and the ionic interaction between the protonated quinoline and the chloride anion. It can also provide a detailed picture of the intramolecular and intermolecular hydrogen bonding network.
Table 3: Illustrative NBO Analysis Data for an Analogous Quinoline Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |
| LP(1) N | σ(C-C) | 5.20 | nih.gov |
| LP(1) O | σ(C-N) | 2.85 | nih.gov |
| π(C=C) | π*(C=C) | 20.50 | arabjchem.org |
This table is a composite of typical values found in NBO analyses of quinoline derivatives and is for illustrative purposes.
Coordination Chemistry of 5 Methylquinolin 8 Ol Derivatives As Chelating Ligands
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with 5-methylquinolin-8-ol derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.
Complexation with Divalent Metal Ions (e.g., Zn(II), Ni(II), Cd(II), Co(II), Mn(II), Fe(II), Cu(II))
5-Methylquinolin-8-ol and its analogues readily form complexes with a range of divalent transition metal ions. arabjchem.orgarabjchem.orgnih.gov The formation of these complexes often occurs in a 1:2 metal-to-ligand stoichiometric ratio. researchgate.netscirp.org The coordination involves the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, which acts as a bidentate chelating agent. scirp.org The synthesis of these complexes can be achieved through methods such as the reaction of 5-chloromethyl-8-hydroxyquinoline hydrochloride with other molecules to create more complex ligands before introducing the metal salt. arabjchem.orgarabjchem.org For instance, a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), was synthesized and subsequently used to prepare complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). arabjchem.orgarabjchem.org
The resulting metal complexes often exhibit different properties compared to the free ligand, including enhanced biological activity and thermal stability. arabjchem.org The nature of the metal ion plays a crucial role in determining the final structure and properties of the complex. nih.gov
Structural Elucidation of Coordination Geometries (e.g., 4-coordinate, 6-coordinate)
The coordination geometry of the metal complexes of 5-methylquinolin-8-ol derivatives can vary, with 4-coordinate and 6-coordinate geometries being the most common. nih.gov The specific geometry is influenced by the metal ion and the stoichiometry of the complex.
For example, copper(II) complexes with 8-hydroxyquinoline (B1678124) derivatives often adopt a square-planar geometry when the metal-to-ligand ratio is 1:2. scirp.org In contrast, cobalt(II) and nickel(II) complexes with the same ligand can form octahedral geometries by coordinating with two water molecules in addition to the two bidentate ligands. scirp.org The zinc(II) complex with bis(8-hydroxyquinoline), when studied in dimethylsulfoxide (DMSO), was found to be monomeric and octahedral, with two bidentate 8-hydroxyquinolate ligands and two DMSO molecules coordinated to the zinc center. researchgate.net Theoretical calculations using density functional theory (DFT) have also been employed to predict and understand the coordination geometries of these complexes. nih.gov
Table 1: Coordination Geometries of Divalent Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Typical Coordination Geometry | Coordination Number | Notes |
| Cu(II) | Square-planar | 4 | With a 1:2 metal-to-ligand ratio. scirp.org |
| Co(II) | Octahedral | 6 | Often includes two coordinated water molecules. scirp.org |
| Ni(II) | Octahedral | 6 | Often includes two coordinated water molecules. scirp.org |
| Zn(II) | Octahedral | 6 | Can coordinate with solvent molecules like DMSO. researchgate.net |
| Fe(III) | Octahedral | 6 | The high-spin state is often the most stable. nih.gov |
Advanced Spectroscopic Characterization of Metal Chelates
Spectroscopic techniques are instrumental in characterizing the metal chelates of 5-methylquinolin-8-ol, providing insights into their electronic structure and magnetic properties.
Electronic Spectral Properties and Ligand Field Analysis
The electronic spectra of the metal complexes provide valuable information about the coordination environment of the metal ion. arabjchem.org The UV-Vis spectra of these complexes typically show absorption bands corresponding to n→π* and π→π* transitions. scirp.org Upon complexation, these bands may shift compared to the free ligand, indicating the involvement of the chromophoric groups in coordination. scirp.org
For instance, the electronic spectra of Co(II) and Ni(II) complexes with an 8-hydroxyquinoline derivative showed absorption maxima at 371 nm and 366 nm, respectively. scirp.org In the case of iron(III) complexes, density-functional theory (DFT) calculations have been used to demonstrate that the high-spin state is the most stable, leading to a UV/vis absorption spectrum that matches experimental observations. nih.gov The analysis of these spectra, often in conjunction with ligand field theory, allows for the determination of the geometry of the complexes. arabjchem.org
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are crucial for determining the magnetic properties of paramagnetic transition metal complexes. mdpi.com These measurements help in understanding the electronic configuration and the number of unpaired electrons in the metal center, which in turn provides information about the oxidation state and the geometry of the complex. arabjchem.org
For example, the magnetic properties of bis(8-hydroxyquinoline) manganese (Mnq2) nanorods were investigated, and they were found to exhibit paramagnetic behavior at room temperature. mdpi.com The magnetization of the nanorods was significantly larger than that of the powdered form. mdpi.com First-principles density functional theory (DFT) calculations have been used to study the electronic structure and magnetic properties, showing that the magnetic moment of an isolated Mnq2 molecule is primarily localized on the Mn atom. mdpi.com
Thermal Stability and Degradation Studies using Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability and decomposition behavior of metal complexes. researchgate.netnih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the degradation process. derpharmachemica.comderpharmachemica.com
Studies on metal complexes of 8-hydroxyquinoline derivatives have shown that the complexes are generally more thermally stable than the free ligand. arabjchem.org The TGA of a polymer derived from 8-hydroxyquinoline-5-sulphonic acid and catechol showed a multi-step decomposition process. derpharmachemica.com The thermal stability of such polymers can be influenced by the specific monomers used in their synthesis. derpharmachemica.com For instance, a polymer synthesized from 8-hydroxyquinoline 5-sulphonic acid, melamine, and formaldehyde (B43269) exhibited a specific decomposition pattern, with an initial weight loss attributed to the removal of water molecules. derpharmachemica.com The kinetic parameters of the thermal degradation process, such as activation energy, can be calculated from the TGA data using methods like the Freeman-Carroll and Sharp-Wentworth methods. derpharmachemica.comderpharmachemica.com
Theoretical Modeling of Metal-Ligand Binding Interactions
Theoretical and computational methods are indispensable tools for gaining deep insights into the metal-ligand binding interactions of 5-methylquinolin-8-ol and its derivatives. These approaches complement experimental data, providing a molecular-level understanding of the structures, stabilities, and electronic properties of the resulting metal complexes.
Density Functional Theory (DFT) is a prominently used computational method to investigate the coordination chemistry of these ligands. mdpi.comresearchgate.net DFT calculations allow for the optimization of the molecular and electronic structures of the metal complexes. mdpi.com For instance, a combined spectroscopic and computational study of 8-hydroxyquinoline derivatives like 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline (B194070) has been performed to characterize their properties. researchgate.net Such theoretical studies can predict the most probable coordination geometries, with octahedral arrangements being suggested for some mixed-ligand 8-hydroxyquinoline metal complexes. nih.gov
A key aspect of theoretical modeling is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are crucial parameters that relate to the chemical reactivity and kinetic stability of the molecules. For example, DFT calculations have been successfully used to evaluate the HOMO, LUMO energy levels, and the energy gap for related quinoline-metal complexes, with the theoretical values showing good agreement with experimental findings. researchgate.net
The stability of metal complexes can be further elucidated through techniques such as Natural Bond Orbital (NBO) analysis. NBO analysis provides information about the stability derived from hyperconjugative interactions and charge delocalization within the molecule. researchgate.net This allows for a detailed understanding of the electronic interactions between the metal ion and the 5-methylquinolin-8-ol derivative ligand.
Theoretical models are also employed to predict the binding affinity and selectivity of these ligands for different metal ions. By calculating parameters like the pM value, which represents the metal binding ability of a ligand, researchers can establish a trend for metal ion binding. For a 5-nitro-8-hydroxyquinoline-proline hybrid, the metal binding affinity at a physiological pH of 7.4 was determined to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com This highlights the ligand's preference for certain essential metal ions.
Table 1: Predicted Metal Ion Binding Affinity for a 5-Nitro-8-hydroxyquinoline-Proline Hybrid at Different pH Values
| pH | Metal Ion Binding Affinity Trend |
|---|---|
| 5.0 | Cu(II) > Fe(III) > Zn(II) > Fe(II) |
| 7.4 | Cu(II) > Zn(II) > Fe(II) > Fe(III) |
Data sourced from a study on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand. mdpi.com
Furthermore, molecular docking studies are a powerful computational tool to predict the binding interactions of these compounds with biological macromolecules, such as proteins and enzymes. mdpi.comresearchgate.net Docking simulations can identify potential binding sites and modes of interaction, providing insights into the mechanism of action for biologically active complexes. For example, docking studies have suggested that certain 8-hydroxyquinoline derivatives might act as inhibitors for enzymes like ACP reductase and dehydrogenase. researchgate.net Similarly, the binding of mixed-ligand salen/8-hydroxyquinoline complexes to targets like breast cancer oxidoreductase has been investigated through molecular docking. mdpi.com
Mechanistic Investigations of 5 Methylquinolin 8 Ol Derivative Interactions
Corrosion Inhibition Mechanisms on Metal Surfaces
Derivatives of 5-Methylquinolin-8-ol have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their effectiveness stems from their ability to form a protective layer on the metal surface, thereby hindering the corrosive process. The mechanisms underlying this inhibition are multifaceted and involve a combination of adsorption, electrochemical effects, and the formation of a physical barrier.
Adsorption Thermodynamics and Kinetics
The initial step in the corrosion inhibition process by 5-Methylquinolin-8-ol derivatives is the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be described and quantified by various adsorption isotherms, with the Langmuir adsorption isotherm frequently being the most applicable model. researchgate.netresearchgate.netresearchgate.net This model presupposes the formation of a monolayer of the inhibitor on the metal surface.
The adsorption process is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. The standard free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that provides insight into the nature of the adsorption process. Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, which involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Values of ΔG°ads around -40 kJ/mol or more negative suggest chemisorption, where a coordinate bond is formed between the inhibitor and the metal surface through electron sharing. researchgate.net
Studies on various 8-hydroxyquinoline (B1678124) derivatives have shown that their adsorption on steel surfaces in acidic media often follows the Langmuir isotherm. researchgate.netresearchgate.netresearchgate.net This indicates that the inhibitor molecules form a uniform monolayer on the metal, effectively blocking the active corrosion sites. The strength and nature of this adsorption are critical to the inhibitor's efficiency.
Electrochemical Mechanisms of Inhibition
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for elucidating the mechanisms of corrosion inhibition. For 5-Methylquinolin-8-ol and its derivatives, these studies have consistently shown that they act as mixed-type inhibitors. researchgate.netresearchgate.netresearchgate.netnih.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Potentiodynamic polarization curves for steel in the presence of these inhibitors show a shift in both the anodic and cathodic branches towards lower current densities, confirming their mixed-type behavior. najah.edu The corrosion potential (Ecorr) typically shows a slight displacement, but not significant enough to classify the inhibitor as purely anodic or cathodic.
EIS measurements further corroborate the formation of a protective film on the metal surface. The Nyquist plots for inhibited systems typically show an increase in the diameter of the capacitive loop, indicating an increase in the charge transfer resistance and a decrease in the double-layer capacitance. This is attributed to the adsorption of the inhibitor molecules, which displace water molecules and other corrosive species from the metal surface. researchgate.netresearchgate.netnih.gov
Surface Morphology and Composition Analysis of Protective Films
The formation of a protective film on the metal surface by 5-Methylquinolin-8-ol derivatives is a key aspect of their inhibitory action. Various surface analysis techniques are employed to characterize the morphology and composition of these films.
Scanning Electron Microscopy (SEM) provides visual evidence of the protective film's effectiveness. In the absence of the inhibitor, the metal surface typically exhibits significant damage, such as pitting and uniform corrosion. In contrast, surfaces treated with 5-Methylquinolin-8-ol derivatives show a much smoother and less damaged morphology, confirming the formation of a protective layer. researchgate.netresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS) is often used in conjunction with SEM to determine the elemental composition of the surface. EDS analysis of the protected metal surface can detect the presence of elements from the inhibitor molecule, such as nitrogen and oxygen, providing direct evidence of its adsorption.
X-ray Photoelectron Spectroscopy (XPS) offers a more detailed analysis of the chemical composition and bonding states of the elements on the surface. XPS studies can confirm the coordination of the inhibitor molecules with the metal atoms on the surface through the detection of shifts in the binding energies of core-level electrons of elements like N, O, and the metal itself. This provides strong evidence for the chemisorption of the inhibitor.
Metal Chelation in Biological Systems
The ability of 5-Methylquinolin-8-ol and its derivatives to chelate metal ions is not only relevant to corrosion inhibition but also plays a crucial role in their biological activities. researchgate.nettandfonline.comnih.govnih.gov Metal ions are essential for many biological processes, but their imbalance can lead to various diseases. researchgate.nettandfonline.comnih.gov The chelation of metal ions by these compounds can modulate their bioavailability and reactivity within biological systems.
Role of Quinoline (B57606) Moiety in Metal Ion Coordination
The quinoline ring system, particularly the 8-hydroxyquinoline scaffold, is a privileged structure for metal ion chelation. nih.govrsc.org 8-Hydroxyquinoline itself is a bidentate ligand, capable of forming stable five-membered chelate rings with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. tandfonline.comnih.gov This chelation is a fundamental aspect of the biological activity of many quinoline derivatives. researchgate.netnih.govnih.gov
The coordination can occur in various stoichiometries, such as 1:1, 1:2, or 1:3 (metal:ligand), depending on the charge and coordination preferences of the metal ion. nih.gov For instance, divalent metal ions like Cu2+ and Zn2+ often form 1:2 complexes, while trivalent ions like Fe3+ and Al3+ can form 1:3 complexes. nih.gov
Influence of Substitution Patterns on Chelation Efficacy and Selectivity
For example, electron-donating groups can increase the basicity of the nitrogen and oxygen atoms, leading to stronger coordination with metal ions. Conversely, electron-withdrawing groups can decrease the chelation strength. The position of the substituent is also critical. Substituents at positions 5 and 7 of the 8-hydroxyquinoline ring can have a profound impact on the compound's biological activity and metal-binding properties. nih.govnih.gov
The nature of the substituent can also impart selectivity for certain metal ions. By carefully designing the substituents, it is possible to create ligands that preferentially bind to specific metal ions, which is a key consideration in the development of therapeutic agents targeting metal-related pathologies. mdpi.com
Biochemical Mechanism of Action via Enzyme Inhibition
The ability of 5-methylquinolin-8-ol derivatives to inhibit specific enzymes is a key aspect of their mechanism of action. This inhibition is often attributed to the chelation of metal ions essential for enzymatic activity or through direct binding to the enzyme's active site.
Structure-Activity Relationship (SAR) Studies for Enzyme Binding
Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of 5-methylquinolin-8-ol derivatives influences their enzyme-inhibiting capabilities. These studies systematically alter the molecular structure and observe the corresponding changes in biological activity.
For instance, research on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque caused by Streptococcus mutans has revealed critical SAR insights. The inhibitory activity is significantly influenced by the nature of the substituent at the 5-position of the quinoline ring. A smaller steric contribution of the 5-substituent generally leads to higher activity, with the parent 8-hydroxyquinoline being the most potent in this regard. nih.gov However, a negative impact on activity due to larger substituents at the 5-position can be counteracted by the presence of lipophilic and electron-withdrawing groups. nih.gov This is exemplified by the 5-chloro derivative, which demonstrates activity comparable to the unsubstituted parent compound. nih.gov
Further SAR studies on 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis, have highlighted the importance of the 8-hydroxy-quinoline-7-carboxylic acid moiety as a crucial pharmacophore for activity. researchgate.netnih.gov Molecular modeling suggests that this scaffold's interaction with key amino acid residues like Asp186 and Lys67 within the ATP-binding pocket is responsible for the observed kinase inhibitory potency. nih.gov
The introduction of different functional groups at various positions on the quinoline scaffold has been shown to modulate the anticancer activities of 8-hydroxyquinoline-derived Mannich bases. The acid-base properties and metal-chelating ability, influenced by these substitutions, are important factors in their biological action. acs.org
Table 1: Structure-Activity Relationship of 5-Substituted 8-Hydroxyquinolines as Dental Plaque Inhibitors nih.gov
| 5-Substituent | Relative Activity | Key Finding |
| Hydrogen | High | Smaller steric contribution enhances activity. |
| Chloro | High | Lipophilic and electron-withdrawing properties overcome steric hindrance. |
| Larger Alkyl Groups | Lower | Increased steric bulk can decrease activity. |
This table is generated based on the textual description of SAR findings.
Molecular Docking and Simulation of Ligand-Enzyme Interactions
Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of a ligand, such as a 5-methylquinolin-8-ol derivative, to the active site of an enzyme. These methods provide insights into the binding affinity, orientation, and specific molecular interactions that stabilize the ligand-enzyme complex.
Docking studies of various quinoline derivatives have demonstrated their potential to inhibit a range of enzymes. For example, synthesized pyrazoline and pyrimidine-containing quinoline derivatives have shown good binding interactions with the active domain of HIV reverse transcriptase. nih.gov These computational predictions are valuable for designing novel and potent inhibitors. nih.gov
In a study investigating the interaction of cloxyquin (5-chloro-8-hydroxyquinoline) with bovine serum albumin, molecular docking simulations revealed that the compound preferentially binds to a specific fatty acid binding site. nih.gov The interactions were primarily driven by hydrophobic forces between the quinoline scaffold and nonpolar amino acid residues, as well as π-π stacking and hydrogen bonding involving the quinoline ring and its hydroxyl group. nih.gov
Similarly, molecular docking of indolo[2,3-b]quinoline conjugates with topoisomerase II-DNA complexes has shown that these compounds interact with amino acid residues of the enzyme, leading to improved binding to the protein-DNA complex. mdpi.com The binding energy of these interactions can be calculated to predict the strength of the inhibition.
The binding affinity of a compound to its target enzyme is a critical parameter in drug design. Molecular docking studies can provide a "docking score," which is an estimation of this binding affinity. For instance, in the development of HIV non-nucleoside reverse transcriptase inhibitors, a synthesized quinoline derivative exhibited a high docking score, indicating a strong affinity for the enzyme's allosteric site. nih.gov
Table 2: Representative Molecular Docking Scores of Quinoline Derivatives with Target Enzymes
| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) |
| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase | -10.675 nih.gov |
| Rilpivirine (standard) | HIV Reverse Transcriptase | -8.56 nih.gov |
| Indolo[2,3-b]quinoline conjugate (2) | Topoisomerase II-DNA complex | Ki = 2.8 nM (indicative of strong binding) mdpi.com |
| 6-methyl-thiopyrano[2,3-b]quinoline | CB1a | -5.5 semanticscholar.org |
This table presents a selection of docking scores and binding affinities from various studies to illustrate the application of this technique.
Interactions with Biological Receptors (beyond clinical outcomes)
Beyond enzyme inhibition, 5-methylquinolin-8-ol derivatives can exert their effects by interacting with various biological receptors. These interactions can lead to the modulation of cellular signaling pathways.
Agonist/Antagonist Properties and Receptor Binding Affinities
The ability of a compound to bind to a receptor and either activate it (agonist) or block its activation by other molecules (antagonist) is a fundamental aspect of its pharmacology. The binding affinity, often expressed as an inhibition constant (Ki) or a half-maximal inhibitory concentration (IC50), quantifies the strength of this interaction.
Studies on various quinoline derivatives have revealed their potential to interact with serotonin (B10506) (5-HT) receptors. For example, a series of quinolinecarboxylic acid amides and esters have been synthesized and evaluated for their in vitro affinities at 5-HT3 and 5-HT4 receptors. researchgate.netnih.gov Some of these derivatives displayed high affinity for the 5-HT3 receptor, with Ki values in the nanomolar range, and exhibited antagonist activity. researchgate.netnih.gov The data suggest that the 5-HT3 receptor can accommodate the acyl group of these quinoline derivatives. researchgate.net
Further research into quinoline-based compounds has led to the development of potent 5-HT4 receptor ligands with subnanomolar binding affinities. nih.gov Structure-affinity relationship studies in this class of compounds have demonstrated that the nature and position of substituents on the quinoline ring are crucial for determining the interaction with the receptor. nih.gov
Table 3: Binding Affinities of Representative Quinoline Derivatives at Serotonin Receptors researchgate.netnih.gov
| Compound/Derivative | Receptor | Binding Affinity (Ki, nM) |
| Quinolinecarboxylic acid derivative 5 | 5-HT3 | 9.9 |
| Quinolinecarboxylic acid derivative 21a | 5-HT3 | 12.3 |
| Quinolinecarboxylate derivative 7j | 5-HT4 | 0.44 |
| Quinolinecarboxylate derivative 7k | 5-HT4 | 1.5 |
This table provides examples of binding affinities of different quinoline derivatives to illustrate their receptor interaction potential.
G Protein-Mediated Signaling Pathway Modulation
Many biological receptors, including the serotonin receptors mentioned above, are G protein-coupled receptors (GPCRs). When a ligand binds to a GPCR, it triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. These G proteins, in turn, initiate a cascade of downstream signaling events that ultimately produce a cellular response. youtube.comyoutube.comyoutube.com
Quinoline derivatives have been investigated as potential modulators of GPCR signaling. For instance, in silico docking studies have suggested that certain quinoline derivatives can act as competitive inhibitors for the Calcitonin gene-related peptide (CGRP) receptor, which is a class B GPCR implicated in migraines. nih.gov These compounds are proposed to bind to a cavity of the receptor, thereby disturbing the binding of the natural ligand, CGRP. nih.gov
The modulation of GPCR signaling by quinoline derivatives can also occur through their interaction with receptors that regulate ion channels. For example, the activation of 5-HT2 receptors, a type of GPCR, can lead to the inhibition of voltage-gated potassium (Kv) channels. nih.gov This modulation of ion channel activity can have significant effects on neuronal excitability and neurotransmitter release. nih.gov The signaling pathways downstream of 5-HT2 receptor activation can be complex, involving scaffolding proteins and the regulation of second messengers. nih.gov
The specific G protein subtype (e.g., Gs, Gi, Gq) that couples to a particular receptor determines the nature of the downstream signaling cascade. For example, Gs proteins typically activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), while Gi proteins inhibit this enzyme. youtube.com Gq proteins, on the other hand, activate phospholipase C, which results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C. youtube.com The ability of 5-methylquinolin-8-ol derivatives to interact with specific GPCRs suggests that they could modulate these diverse signaling pathways.
Advanced Research Applications and Future Directions of 5 Methylquinolin 8 Ol Derivatives
Application as High-Performance Corrosion Inhibitors in Acidic Environments
The protection of metals, particularly steel, from corrosion in acidic environments is a critical industrial challenge, especially in processes like acid cleaning, pickling, and oil well acidizing. Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ), including 5-methylquinolin-8-ol, have emerged as highly effective and environmentally conscious corrosion inhibitors. mdpi.comnih.gov These organic compounds function by adsorbing onto the metal surface, creating a protective barrier that shields the metal from the corrosive medium.
The efficacy of these inhibitors is attributed to the quinoline (B57606) moiety, which possesses a high electron density with 10 π-electrons and a non-bonding electron pair on the nitrogen atom. nih.gov This electron-rich nature facilitates strong interaction and adsorption onto the metal surface. The presence of heteroatoms like nitrogen and oxygen in the 8-hydroxyquinoline structure allows for the formation of stable chelating complexes with metal atoms on the surface through coordination bonding. nih.gov Research has consistently shown that derivatives of quinoline often exhibit superior inhibition performance compared to the parent quinoline molecule itself. nih.gov
Studies on various 8-hydroxyquinoline derivatives have demonstrated remarkable protection for carbon and mild steel in strong hydrochloric acid (HCl) solutions. For instance, 5-(chloromethyl)-8-quinolinol hydrochloride was found to achieve an inhibition efficiency of 97% at a concentration of 10⁻³ M in 1 M HCl. Similarly, other synthesized 8-hydroxyquinoline derivatives have shown efficiencies exceeding 90% and, in some cases, reaching up to 98%. nih.govacs.org Electrochemical analysis, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirms that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The adsorption of these inhibitor molecules on the steel surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. mdpi.comnih.gov
Table 1: Inhibition Efficiency of Various 8-Hydroxyquinoline Derivatives in 1 M HCl
| Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 5-(chloromethyl)-8-quinolinol hydrochloride | 10⁻³ | 97 | |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5x10⁻³ | 90 | acs.org |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ | 94 | mdpi.com |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ | 89 | mdpi.com |
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10⁻³ | 81 | mdpi.com |
| Q-4 (a quinoline derivative) | 150 mg/L | 98.09 | nih.gov |
The design of more effective quinoline-based corrosion inhibitors is guided by an understanding of their structure-activity relationship at the molecular level. The fundamental principle is that the inhibitor's effectiveness is intrinsically linked to its ability to adsorb onto the metal surface. google.com Several key design factors enhance this adsorption and, consequently, the inhibition efficiency:
Electron-Rich Centers : The quinoline ring itself is an excellent foundation due to its high density of π-electrons. nih.gov The presence of heteroatoms, specifically the nitrogen in the pyridine (B92270) ring and the hydroxyl (-OH) group at the 8-position, are crucial. These atoms serve as active centers for coordination bonding with the vacant d-orbitals of iron atoms on the steel surface. nih.gov
Substituent Effects : The introduction of various functional groups (substituents) onto the quinoline scaffold can significantly modulate inhibition performance. Polar substituents such as hydroxyl (-OH), methoxy (B1213986) (–OMe), and amino (–NH2) can enhance the adsorption process and the stability of the protective film. nih.gov For example, a study comparing 5-alkoxymethyl-8-hydroxyquinoline derivatives found that inhibition efficiency increased with the length of the alkyl chain (propoxymethyl > methoxymethyl > hydroxymethyl), suggesting that molecular size and electron-donating ability play a role. mdpi.com
Molecular Structure and Adsorption Geometry : Quantum chemical computations using Density Functional Theory (DFT) and Monte Carlo simulations have become invaluable tools for elucidating the correlation between molecular structure and inhibition activity. mdpi.comnih.gov These theoretical studies help predict the adsorption behavior of inhibitor molecules on the metal surface. nih.gov They have shown that the ability of a molecule to donate electrons to the metal surface is a strong indicator of its potential effectiveness. mdpi.com The geometry of adsorption, whether parallel or perpendicular to the surface, also influences the coverage and stability of the protective layer.
By systematically modifying the quinoline structure and leveraging computational models, researchers can rationally design new derivatives with optimized electronic properties and molecular configurations for superior corrosion protection.
Role in Advanced Materials Science
The unique photoluminescent and electronic properties of 8-hydroxyquinoline derivatives have established them as a cornerstone in the field of advanced materials science. Their ability to form stable metal complexes with desirable optical and charge-transport characteristics makes them highly suitable for applications in optoelectronic devices.
Metal complexes of 8-hydroxyquinoline and its derivatives are vital materials in the fabrication of Organic Light-Emitting Diodes (OLEDs), a technology central to modern displays and lighting. The seminal work by Tang and Van Slyke introduced tris(8-hydroxyquinolinato)aluminum (Alq3) as a highly efficient and stable emitter and electron-transporting material, paving the way for extensive research into related compounds.
Derivatives like 5-methylquinolin-8-ol can be used as ligands to form coordination complexes with various metal ions, such as aluminum (Al³⁺), zinc (Zn²⁺), and others. These metal complexes, often denoted as Mqₙ, serve multiple functions in an OLED device:
Emissive Layer : The complex can act as the light-emitting material where the recombination of electrons and holes occurs, producing electroluminescence. The color of the emitted light can be tuned by modifying the substituents on the quinoline ligand or by changing the central metal ion. For example, zinc complexes of 2-methyl-8-quinolinol and other derivatives have been synthesized to produce green electroluminescence.
Electron Transport Layer (ETL) : Many of these complexes exhibit excellent electron mobility. In numerous cases, the electron transport capability of Zn(II) complexes with 8-hydroxyquinoline ligands surpasses that of the widely used Alq3, making them promising candidates for enhancing electron injection and transport in OLEDs, leading to lower operating voltages and higher efficiency.
Dopants : They can be used as dopants within a host material to improve device efficiency and stability. However, the concentration must be optimized, as higher dopant levels can lead to charge trapping and self-quenching, which reduces efficiency.
The synthesis of new derivatives, such as 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines, allows for the creation of metal complexes with improved solubility, stability, and luminescence with high quantum yields, further advancing OLED technology.
Table 2: Electroluminescence Characteristics of Selected 8-Hydroxyquinoline Derivative Complexes in OLEDs
| Complex/Derivative | Role in OLED | Emission Color/Wavelength | Reference |
| (Me-HQ-H)[ZnI₂(Me-HQ)] (Device 2) | Dopant | Green / 517 nm | |
| (Me-HQ-H)[ZnI₂(Me-HQ)] (Device 3) | Dopant | Green / 539 nm | |
| ZnStq_H:PVK | Active Layer | Yellow / 590 nm | |
| ZnStq_Cl:PVK | Active Layer | Yellow / 587 nm | |
| ZnStq_OCH₃:PVK | Active Layer | Yellow / 578 nm |
The inherent fluorescence of 8-hydroxyquinoline derivatives and their strong chelating ability make them ideal candidates for developing fluorescent chemosensors for detecting specific metal ions. The core principle behind their function is that the quinoline derivative itself may have low initial fluorescence but forms highly fluorescent complexes upon binding with a target metal ion. This "turn-on" fluorescence provides a clear and sensitive signal for detection.
The design of these chemosensors leverages the specific interaction between the 8-hydroxyquinoline scaffold and metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered chelate ring with the metal ion. This chelation event can alter the electronic state of the molecule, often inhibiting processes like excited-state intramolecular proton transfer (ESIPT) that might otherwise quench fluorescence. The result is a significant enhancement in fluorescence intensity, allowing for the detection of ions even at very low concentrations.
Researchers have developed 8-hydroxyquinoline-based sensors for a variety of metal ions, including Zn²⁺ and Mg²⁺, which are crucial in biological and environmental systems. By modifying the quinoline structure, for example, by introducing carboxamide groups or other binding moieties, scientists can improve selectivity, water solubility, and cell membrane permeability for biological applications. These sensors have been successfully used to fabricate test strips for rapid sensing and to map the distribution of ions within living cells using confocal microscopy.
Compounds as Chemical Probes for Biological Research
The rich biological activity of the 8-hydroxyquinoline (8-HQ) nucleus has made its derivatives a subject of intense study in medicinal chemistry and chemical biology. These compounds are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anticancer, antifungal, and neuroprotective effects. This diverse activity stems from their ability to interact with various biological targets, often through the chelation of metal ions that are essential for the function of certain enzymes and proteins. mdpi.com This makes them valuable as chemical probes to investigate complex biological processes.
For instance, derivatives have been conjugated with sugar molecules to improve bioavailability and target cancer cells. mdpi.com Others have been developed as fluorescent probes to monitor intracellular ion concentrations, such as Mg²⁺, providing tools to study its role in fundamental cellular processes.
While 8-hydroxyquinoline derivatives are broadly used as biological probes, their specific application in the study of functional selectivity at receptors is an emerging area. Functional selectivity, also known as biased agonism or allosteric modulation, describes the ability of a ligand to selectively activate certain signaling pathways coupled to a receptor while having a neutral or antagonistic effect on others. Probes that can induce such selective responses are invaluable for dissecting receptor pharmacology and developing more targeted therapeutics. google.com
Recent research has highlighted the potential of quinoline-based structures to act as allosteric modulators for various receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. google.com This binding can subtly change the receptor's conformation, thereby modulating the binding or efficacy of the primary ligand. nih.gov
Adenosine (B11128) Receptors : A series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as allosteric modulators of the human A₃ adenosine receptor, capable of enhancing the functional efficacy of agonists. nih.gov
SERCA : Analogs of a quinoline-based compound, CDN1163, have been synthesized and shown to act as allosteric activators of the sarco/endoplasmic reticulum calcium ATPase (SERCA) enzyme. Docking studies suggest they bind near the ATP binding pocket, accelerating the enzyme's catalytic cycle. Notably, these studies indicated that a methyl substituent on the quinoline ring was beneficial for activity. nih.gov
Histamine (B1213489) Receptors : The 8-hydroxyquinoline scaffold itself has been discovered as a blocker for the Histamine H₂ receptor. Computational docking suggests it binds at the same site as histamine but interacts with different amino acid residues, showcasing its potential to modulate receptor function through novel binding modes. nih.gov
These examples demonstrate that the quinoline and 8-hydroxyquinoline frameworks are versatile scaffolds for developing allosteric modulators and functionally selective probes. By acting on sites topographically distinct from the highly conserved orthosteric sites, these compounds can achieve greater receptor subtype selectivity, a highly desirable trait in drug discovery. google.com The ability of 5-methylquinolin-8-ol and its derivatives to serve as a foundation for such probes is a promising direction for future research in receptor biology.
Prospects in Catalysis and Medicinal Chemistry (Mechanistic and theoretical pathways, excluding clinical applications)
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in chemistry due to the ability of its hydroxyl and nitrogen groups to form stable chelate complexes with a wide variety of metal ions. scispace.comresearchgate.net The introduction of a methyl group at the 5-position creates 5-Methylquinolin-8-ol, a derivative whose electronic and steric properties offer intriguing possibilities for advanced applications. The future prospects for its derivatives in catalysis and medicinal chemistry are rooted in the mechanistic and theoretical understanding of how further modifications to this core structure can fine-tune its reactivity and biological interactions.
Prospects in Catalysis
The primary role of 5-Methylquinolin-8-ol derivatives in catalysis is as ligands that coordinate with transition metals to form catalytically active complexes. The future direction of this research lies in designing ligands that can precisely control the activity and selectivity of metal centers in various chemical transformations.
Mechanistic Pathways: The nitrogen atom in the quinoline ring can facilitate the formation of cyclometallated complexes with transition metals, enabling selective C-H activation of the methyl group for further functionalization. nih.gov Derivatives of 5-Methylquinolin-8-ol serve as bidentate ligands, where the hydroxyl group's oxygen and the pyridine ring's nitrogen bind to a metal center. researchgate.net The 5-methyl group plays a crucial role by exerting an electron-donating effect on the quinoline ring system. This electronic push can modulate the electron density at the coordinated metal center, thereby influencing its catalytic activity. For instance, a more electron-rich metal center might be more effective in oxidative addition steps common in cross-coupling reactions.
Future catalytic systems could exploit these derivatives in reactions such as:
Oxidation/Reduction Reactions: The stability of the metal-ligand complex can be fine-tuned to support specific oxidation states of the metal during a catalytic cycle.
Cross-Coupling Reactions: Derivatives can be used to create bespoke catalysts for reactions like Suzuki or Heck couplings, where the ligand's steric and electronic properties dictate reaction efficiency and selectivity. scispace.com
Asymmetric Catalysis: By introducing chiral moieties to the 5-Methylquinolin-8-ol backbone, it is theoretically possible to create catalysts that can induce stereoselectivity, a highly sought-after feature in fine chemical synthesis.
Theoretical and Computational Insights: Density Functional Theory (DFT) and other computational methods are essential for predicting the behavior of these catalytic systems. researchgate.net Theoretical studies can model how substitutions on the 5-Methylquinolin-8-ol scaffold affect the geometry and electronic structure of the resulting metal complexes. For example, molecular dynamics simulations can illustrate how the ligands adsorb onto metal surfaces, a key aspect in heterogeneous catalysis. researchgate.net The interaction energy between the ligand and the metal can be calculated to predict the stability and potential reactivity of the catalyst. researchgate.net
Table 1: Theoretical Impact of Substituent Modification on Catalytic Activity of 5-Methylquinolin-8-ol Metal Complexes
| Modification on 5-Methylquinolin-8-ol Scaffold | Theoretical Mechanistic Impact | Potential Catalytic Application |
| Addition of electron-withdrawing groups | Decreases electron density at the metal center, potentially favoring reductive elimination. | Fine-tuning selectivity in cross-coupling reactions. |
| Addition of bulky steric groups | Creates a specific steric environment around the metal center, influencing substrate approach and selectivity. | Shape-selective catalysis, asymmetric synthesis. |
| Incorporation into a polymer backbone | Enables catalyst immobilization and recovery, improving sustainability. | Heterogeneous catalysis for industrial processes. |
| Introduction of chiral centers | Induces asymmetry in the catalytic pocket, allowing for enantioselective transformations. | Asymmetric hydrogenation or oxidation reactions. |
Prospects in Medicinal Chemistry
In medicinal chemistry, the focus is on designing molecules that can interact with specific biological targets to modulate disease pathways. The prospects for 5-Methylquinolin-8-ol derivatives are centered on their roles as enzyme inhibitors and modulators of metal ion homeostasis, guided by detailed structure-activity relationship (SAR) studies.
Mechanistic Pathways: The biological activity of 8-HQ derivatives is often linked to their ability to chelate essential metal ions like copper, zinc, and iron. researchgate.netnih.gov This metal chelation can disrupt the function of metalloenzymes or alter cellular metal homeostasis, leading to downstream effects like the generation of reactive oxygen species (ROS) or inhibition of critical cellular processes like transcription. researchgate.net
Enzyme Inhibition: Derivatives of 8-HQ have shown inhibitory activity against various enzymes. For example, modifications at the 5- and 7-positions of the quinoline ring are critical for activity against matrix metalloproteinases (MMPs). nih.gov Specifically, substitutions at position 7 have yielded more potent inhibitors of MMP-2 and MMP-9 than substitutions at position 5. nih.govmdpi.com Other derivatives have been designed as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), where the quinoline-5,8-dione core is a key pharmacophore. nih.gov
DNA Intercalation and Replication Disruption: The planar quinoline core structure allows some derivatives to intercalate between DNA base pairs, a mechanism that can disrupt DNA replication and transcription processes. researchgate.net
Modulation of Metal Homeostasis: As potent metal chelators, these compounds can act as ionophores, transporting metal ions across cell membranes. This can disrupt the delicate balance of intracellular metals, leading to effects like proteasome inhibition, a pathway relevant in cancer research. nih.gov
Structure-Activity Relationship (SAR) and Theoretical Insights: Quantitative structure-activity relationship (QSAR) studies are pivotal in guiding the design of new derivatives. nih.gov Research has shown that for certain biological activities, smaller steric contributions from the substituent at the 5-position enhance potency. nih.gov However, this can be counteracted by the positive contributions of groups that are both lipophilic and electron-withdrawing. For instance, a 5-chloro derivative can be as active as the parent 8-hydroxyquinoline. nih.gov
Computational studies, including molecular docking, help to visualize and quantify the interaction between a derivative and its target enzyme. These models can predict binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for inhibitory activity. This theoretical approach allows for the rational design of more potent and selective inhibitors before their synthesis.
Table 2: Structure-Activity Relationship of 5-Substituted 8-Hydroxyquinoline Derivatives
| 5-Position Substituent | Target/Activity | Mechanistic Insight/Finding | Reference(s) |
| -H (parent compound) | Antiplaque (S. mutans) | The parent 8-hydroxyquinoline was the most active, suggesting smaller steric bulk at C5 is optimal for this activity. | nih.gov |
| -Cl (Chloro) | Antiplaque (S. mutans) | As active as the parent compound; the negative steric effect is overcome by positive lipophilic and electron-withdrawing properties. | nih.gov |
| -CH3 (Methyl) | General anticancer | The electron-donating methyl group modifies the electronic properties of the quinoline ring, impacting metal chelation and biological activity. | nih.govnih.gov |
| -SO3H (Sulfonic acid) | Anticancer | Decreased cytotoxicity, likely due to hindered cell permeability caused by the highly polar group. | nih.gov |
| -CH2-N-R (Mannich bases) | Anticancer (MDR cells) / MMP Inhibition | Substitution at C7 was found to be more effective for MMP inhibition than substitution at C5. The nature of the amine influences activity. | nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Methylquinolin-8-ol hydrochloride, and how can reaction conditions be adjusted to improve yield?
- The synthesis typically involves reacting 8-quinolinol with formaldehyde and hydrochloric acid in the presence of zinc chloride as a catalyst. For example, a mixture of 8-quinolinol (40 mmol), concentrated HCl, formaldehyde, and ZnCl₂ stirred for 12 hours yields this compound with a 78% yield after filtration and acetone washing . Challenges arise in purification due to by-product formation, particularly in reactions involving alcohols or glycols, which may require iterative chromatography or spectroscopic validation (e.g., GC, IR, UV) to ensure purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, ¹H NMR (400 MHz, D₂O) shows characteristic peaks at δ 9.12 (dd, J = 8.7, 1.4 Hz) and 8.88 (dd, J = 5.5, 1.4 Hz) for the quinoline backbone . Gas chromatography (GC) and infrared spectroscopy (IR) are recommended for purity assessment, especially when by-products like chlorinated intermediates are suspected . Ultraviolet-visible (UV-Vis) spectroscopy can also monitor reaction progress in solution-phase syntheses .
Q. How should researchers handle and store this compound to ensure stability?
- Store the compound in a dry environment at 2–8°C to prevent hydrolysis or decomposition. Use airtight containers to avoid moisture absorption, which can lead to clumping or reactivity changes. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to prevent skin/eye contact .
Advanced Research Questions
Q. What mechanistic insights explain the corrosion inhibition properties of 5-Methylquinolin-8-ol derivatives on carbon steel in acidic environments?
- Electrochemical studies (e.g., potentiodynamic polarization) reveal that derivatives like 5-methylquinolin-8-ol act as mixed-type inhibitors, adsorbing onto steel surfaces via heteroatoms (N, O) to form protective films. Adsorption follows the Langmuir isotherm, with Gibbs free energy (ΔG°ads) values ≈ -35 kJ/mol, indicating chemisorption dominance. Computational modeling (DFT) supports this by showing high electron density on the quinoline ring, enhancing metal-inhibitor interactions .
Q. How can density functional theory (DFT) be applied to analyze the electronic structure of this compound?
- DFT calculations at the B3LYP/6-311++G(d,p) level can map electron density distributions, frontier molecular orbitals (HOMO-LUMO), and Fukui indices to predict reactive sites. For example, bond critical point (BCP) analysis of (5-chloro-quinolin-8-yloxy) acetic acid derivatives shows strong electron delocalization around the quinoline ring, correlating with experimental corrosion inhibition efficiency . Exact exchange terms in functionals (e.g., B3LYP) improve thermochemical accuracy for such systems .
Q. What experimental strategies mitigate low yields in the synthesis of 5-substituted ether derivatives of this compound?
- Low yields in etherification reactions (e.g., with alcohols or glycols) often stem from trace water, which hydrolyzes intermediates. Strategies include:
- Anhydrous conditions : Use molecular sieves or inert atmospheres (N₂/Ar) during reactions.
- Catalyst optimization : Replace ZnCl₂ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.
- Post-synthesis purification : Combine column chromatography with recrystallization in ethanol/water mixtures to isolate pure products .
Q. How do structural modifications (e.g., halogenation) alter the bioactivity or physicochemical properties of this compound?
- Introducing chloro or methyl groups at the 5- or 7-positions enhances lipophilicity, improving membrane permeability in biological assays. For instance, 5,7-dichloro-8-hydroxyquinoline shows increased antimicrobial activity compared to the parent compound due to stronger electron-withdrawing effects . However, such modifications may reduce solubility, necessitating formulation adjustments (e.g., co-solvents or salt formation) .
Methodological Considerations
- Contradictory Data Resolution : Discrepancies in corrosion inhibition efficiency between studies may arise from variations in experimental conditions (e.g., HCl concentration, temperature). Standardize testing protocols (e.g., ASTM G5 for electrochemical measurements) and validate results with surface analysis (SEM/EDS) to correlate inhibitor performance with surface morphology .
- Computational-Experimental Synergy : Combine DFT-derived parameters (e.g., adsorption energy) with electrochemical impedance spectroscopy (EIS) to refine mechanistic models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
